molecular formula C11H16ClN3O3 B2418950 Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate CAS No. 2138103-92-9

Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate

Cat. No.: B2418950
CAS No.: 2138103-92-9
M. Wt: 273.72
InChI Key: YXOZYCDEXLJEJI-UHFFFAOYSA-N
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Description

Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C11H16ClN3O3 It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and an oxadiazole ring substituted with a chloromethyl group

Properties

IUPAC Name

tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O3/c1-11(2,3)17-10(16)15-5-7(6-15)9-13-8(4-12)18-14-9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOZYCDEXLJEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the oxadiazole intermediate. The final step involves the esterification of the azetidine derivative with tert-butyl chloroformate to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the oxadiazole or azetidine rings.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine-substituted oxadiazole derivative, while hydrolysis would produce the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows chemists to develop more complex heterocyclic compounds, which are crucial in drug discovery and materials science.

The compound has garnered attention for its potential biological activities:

Antibacterial Properties:
Recent studies indicate that derivatives of oxadiazoles exhibit significant antibacterial activity against various strains, including Mycobacterium tuberculosis. The incorporation of chloromethyl groups enhances the efficacy of these compounds against resistant bacterial strains .

Case Study: Antitubercular Activity
A specific study evaluated the antibacterial activity of azetidine derivatives similar to tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine. The results showed lower Minimum Inhibitory Concentrations (MIC) against M. tuberculosis (H37Rv strain) compared to standard antibiotics like isoniazid, suggesting potential for development as an antitubercular agent .

Industrial Applications

In industry, this compound is utilized in the synthesis of specialty chemicals and materials with specific properties. Its unique structural features make it suitable for applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring provides rigidity to the molecule, enhancing its binding affinity. The chloromethyl group can act as a reactive site for further modifications, allowing the compound to interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate: Similar in structure but with a cyanomethyl group instead of a chloromethyl group.

    Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains a hydroxymethyl group, offering different reactivity and applications.

    Tert-butyl 3-(methyl)azetidine-1-carboxylate: Lacks the oxadiazole ring, making it less complex.

Uniqueness

Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate is unique due to the presence of both the oxadiazole and azetidine rings, which provide a combination of rigidity and reactivity. This makes it a versatile compound for various applications in scientific research and industrial processes .

Biological Activity

Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2138103-92-9
  • Molecular Formula : C11_{11}H16_{16}ClN3_{3}O3_{3}
  • Molecular Weight : 274.73 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antibacterial properties. It belongs to a class of compounds that have shown promise against various bacterial strains, including Mycobacterium tuberculosis.

Antibacterial Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antibacterial activity. The incorporation of chloromethyl groups into oxadiazoles has been linked to enhanced efficacy against resistant strains of bacteria.

Case Study: Antitubercular Activity
A study evaluating the antibacterial activity of various azetidine derivatives found that compounds similar to tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine demonstrated:

  • Minimum Inhibitory Concentrations (MIC) : The compound showed lower MIC values against M. tuberculosis (H37Rv strain) compared to standard antibiotics like isoniazid, indicating a potential for further development as an antitubercular agent .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Chloromethyl Substituents : The presence of chloromethyl groups has been shown to enhance lipophilicity and improve interaction with bacterial enzymes.
  • Azetidine Ring : The azetidine structure contributes to the overall stability and bioavailability of the compound.

Table 1: Summary of Biological Activity Data

Compound NameMIC (µg/mL)Bacterial StrainReference
Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine<0.5M. tuberculosis (H37Rv)
Isoniazid0.25M. tuberculosis (H37Rv)

In Silico Studies

In silico studies have been conducted to predict the binding affinity and interaction modes of this compound with bacterial targets. Molecular docking simulations indicated favorable interactions with key amino acid residues in the target enzyme Ddn nitroreductase, which is crucial for the activation of nitro-containing antibacterial agents .

Safety and Toxicology

While preliminary studies suggest low toxicity at therapeutic doses, comprehensive toxicological assessments are necessary. The compound's safety profile remains under investigation to ascertain its suitability for clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The synthesis of oxadiazole-containing compounds typically involves cyclization of amidoximes with activated carboxylic acid derivatives. For example, chloromethyl-substituted oxadiazoles can be synthesized via nucleophilic substitution or coupling reactions. A multi-step approach is often required, starting with azetidine ring functionalization followed by oxadiazole ring formation. Key factors include:

  • Use of tert-butyl carbamate protecting groups to stabilize reactive intermediates (e.g., azetidine nitrogen) during synthesis .
  • Optimization of temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency .
  • Monitoring reaction progress via TLC or LC-MS to isolate intermediates and minimize side products .

Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?

  • Methodology :

  • X-ray crystallography : Provides definitive confirmation of the 3D structure, including azetidine and oxadiazole ring geometries. For example, Acta Crystallographica reports have resolved similar tert-butyl-protected heterocycles with R-factors <0.05 .
  • NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., chloromethyl group at C5 of oxadiazole). Coupling constants in azetidine protons (δ 3.5–4.5 ppm) confirm ring conformation .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₃H₂₀ClN₃O₃) and isotopic patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Chloromethyl groups are potential alkylating agents, requiring fume hood use .
  • First-aid measures : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for inhalation/ingestion .
  • Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation. Stability studies indicate decomposition risks at >40°C .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions, and what competing pathways exist?

  • Methodology :

  • Kinetic studies : Monitor substitution reactions (e.g., with amines or thiols) via ¹H NMR to track chloromethyl displacement. Competing elimination (via E2 mechanism) may occur under basic conditions, forming oxadiazole olefins .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms, while steric hindrance from the tert-butyl group may slow reactivity .

Q. What computational models predict the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to simulate hydrolysis pathways of the chloromethyl group. Studies on similar compounds predict increased degradation at pH <3 or >10 due to acid/base-catalyzed mechanisms .
  • Accelerated stability testing : Expose the compound to stress conditions (e.g., 40°C/75% RH) and analyze degradation products via HPLC-MS .

Q. How can structural modifications (e.g., replacing chloromethyl with other electrophiles) alter biological activity or pharmacokinetic properties?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., bromomethyl or azidomethyl derivatives) and evaluate cytotoxicity or target binding (e.g., enzyme inhibition assays). For example, thiazole analogs show antimicrobial activity dependent on halogen electronegativity .
  • ADME profiling : Use in vitro models (e.g., Caco-2 cells) to assess permeability and metabolic stability of modified compounds .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for oxadiazole-azetidine hybrids: How can reproducibility be improved?

  • Analysis : Variations in yields (e.g., 30–70%) arise from differences in reagent purity, reaction scaling, or workup procedures. For example, reports lower yields when using unpurified amidoximes, while achieves higher yields via Pd-catalyzed reductive cyclization .
  • Resolution : Standardize starting material quality (e.g., ≥95% purity by HPLC) and employ inert atmosphere techniques to minimize side reactions.

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